molecular formula C8H17NO B1442525 2-(1-Aminocyclohexyl)ethan-1-ol CAS No. 24682-53-9

2-(1-Aminocyclohexyl)ethan-1-ol

Cat. No.: B1442525
CAS No.: 24682-53-9
M. Wt: 143.23 g/mol
InChI Key: AFKLOISITINPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a faint odor and is commonly used in the production of pharmaceuticals, pesticides, and rubber chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, amines, and substituted derivatives .

Scientific Research Applications

2-(1-Aminocyclohexyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of rubber chemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1-Aminocyclohexyl)ethan-1-ol can be compared with other similar compounds such as:

    Cyclohexylamine: Similar in structure but lacks the ethanol group.

    2-(1-Aminocyclohexyl)ethanol: Similar but with different functional groups.

    Cyclohexanol: Lacks the amine group but has a similar cyclohexane ring structure.

The uniqueness of this compound lies in its combination of the cyclohexane ring, amine, and ethanol functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

2-(1-aminocyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKLOISITINPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Aminocyclohexyl)ethan-1-ol
Reactant of Route 2
2-(1-Aminocyclohexyl)ethan-1-ol
Reactant of Route 3
2-(1-Aminocyclohexyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(1-Aminocyclohexyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(1-Aminocyclohexyl)ethan-1-ol
Reactant of Route 6
2-(1-Aminocyclohexyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.